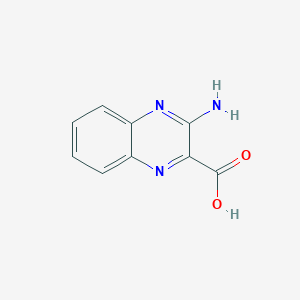

Acide 3-aminoquinoxaline-2-carboxylique

Vue d'ensemble

Description

3-Aminoquinoxaline-2-carboxylic acid is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. Although the specific compound 3-aminoquinoxaline-2-carboxylic acid is not directly synthesized in the provided papers, related compounds and derivatives are frequently synthesized and studied for their various chemical and biological properties.

Synthesis Analysis

The synthesis of related quinoxaline derivatives is a topic of interest in several studies. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, suggesting a method that could potentially be adapted for the synthesis of 3-aminoquinoxaline-2-carboxylic acid derivatives . Additionally, the synthesis of deuterium-labeled quinoxalinecarboxylic acids using aniline-d5 as a starting material indicates a route for isotopic labeling of quinoxaline derivatives, which could be useful for tracing or structural studies .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is confirmed using various spectroscopic techniques. For example, the structure of deuterium-labeled quinoxalinecarboxylic acids was confirmed by 1H NMR and mass spectrometry . Similarly, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives provide insights into the intermolecular interactions and stability of these compounds .

Chemical Reactions Analysis

The chemical reactivity of quinoxaline derivatives is explored through various reactions. The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives via a three-component condensation reaction demonstrates the versatility of quinoxaline compounds in forming highly substituted structures, including spirocyclic compounds . The novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through the Sandmeyer reaction also highlights the potential for functional group transformations in quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are diverse and can be tailored through different synthetic approaches. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid shows the ability to control stereochemistry, which is crucial for the biological activity of these compounds . The antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, as evaluated by various assays, indicates that these compounds may have potential therapeutic applications .

Applications De Recherche Scientifique

Synthèse organique

Les acides carboxyliques, tels que l'acide 3-aminoquinoxaline-2-carboxylique, jouent un rôle crucial dans la synthèse organique . Ils sont hautement polaires et actifs dans les réactions organiques, telles que la substitution, l'élimination, l'oxydation, le couplage, etc. . Ils peuvent être utilisés pour obtenir des petites molécules et des macromolécules .

Nanotechnologie

Dans le domaine de la nanotechnologie, les acides carboxyliques sont utilisés comme modificateurs de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures carbonées . Par exemple, les acides carboxyliques organiques ont été utilisés pour assister la modification de surface des nanotubes de carbone à parois multiples (MWCNTs) par irradiation ultrasonique, avec des applications dans la production de nanomatériaux polymères .

Polymères

Les acides carboxyliques présentent des applications dans le domaine des polymères tels que les monomères, les additifs, les catalyseurs, etc. . Ils peuvent être utilisés dans la modification de polymères synthétiques ou naturels .

Molécules bioactives

La quinoxaline, un composant clé de l'this compound, a été largement utilisée dans la conception et le développement de nombreuses molécules bioactives . Elle présente une large gamme d'activités physicochimiques et biologiques .

Matériaux fluorescents

Les échafaudages quinoxaline ont été utilisés dans la création de matériaux fluorescents . Ces matériaux ont une large gamme d'applications, y compris dans le domaine de l'optoélectronique .

Applications en cellules solaires

Les composés à base de quinoxaline ont été utilisés comme sensibilisateurs organiques pour les applications en cellules solaires . Ils ont montré des promesses dans le développement de solutions énergétiques plus efficaces et durables .

Matériaux électroluminescents

La partie quinoxaline dans l'this compound a été utilisée dans le développement de matériaux électroluminescents . Ces matériaux ont des applications potentielles dans le domaine de la technologie d'affichage .

Sciences de la vie

Les acides carboxyliques se produisent naturellement à différentes étapes des cycles de vie ou peuvent être produits en laboratoire à partir de réactions d'oxydation d'aldéhydes, d'alcools primaires et d'hydrocarbures . Ils ont des applications dans divers domaines des sciences de la vie .

Mécanisme D'action

While the specific mechanism of action for 3-Aminoquinoxaline-2-carboxylic Acid is not mentioned in the search results, aminocaproic acid, a similar compound, is known to bind reversibly to the kringle domain of plasminogen and block the binding of plasminogen to fibrin and its activation to plasmin .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-aminoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINJFUJIPMQGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364177 | |

| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85414-82-0 | |

| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

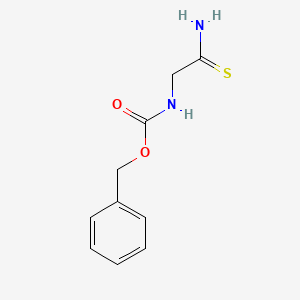

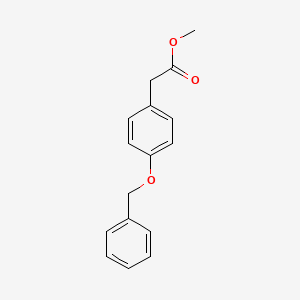

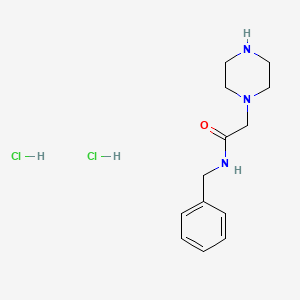

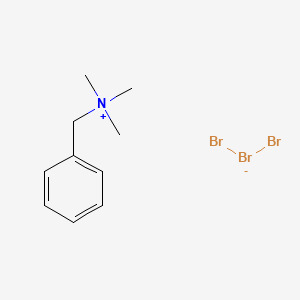

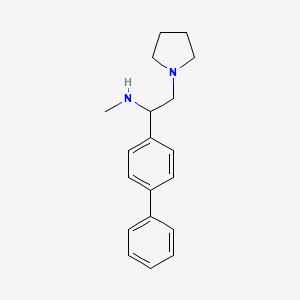

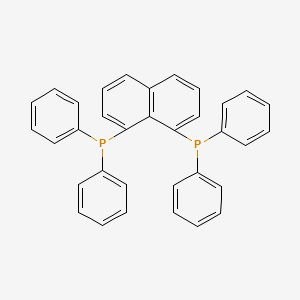

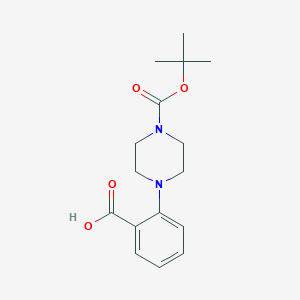

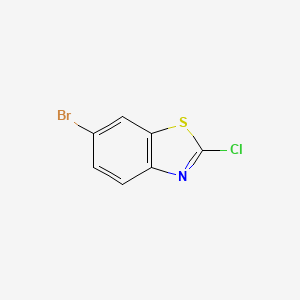

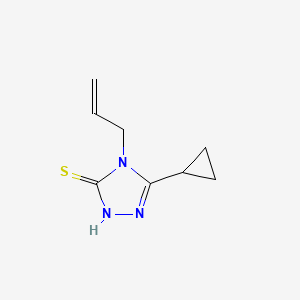

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)

![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)